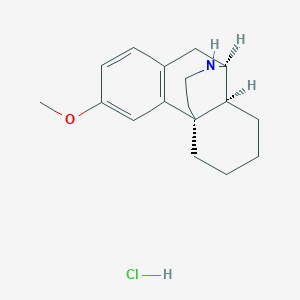

N-Nordextromethorphan Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,9S,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO.ClH/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13;/h5-6,11,14,16,18H,2-4,7-10H2,1H3;1H/t14-,16+,17+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNAJETZECTKHN-YPYJQMNVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905056 | |

| Record name | N-Nordextromethorphan Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087-69-0 | |

| Record name | ent-3-Methoxymorphinan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nordextromethorphan Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENT-3-METHOXYMORPHINAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RUX7T6PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of N-Nordextromethorphan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-Nordextromethorphan Hydrochloride. The information is presented to support research, development, and quality control activities involving this compound. Data is summarized for clarity, and generalized experimental protocols are provided for context.

Core Chemical Properties

N-Nordextromethorphan, also known as (+)-3-Methoxymorphinan, is the N-demethylated metabolite of dextromethorphan.[1][2] It is a synthetic analog of codeine and acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3] The hydrochloride salt form is frequently used in research and pharmaceutical development.

The following table summarizes the key chemical and physical properties of N-Nordextromethorphan and its hydrochloride salt.

| Property | Value | Source |

| IUPAC Name | (9a,13a,14a)-3-Methoxymorphinan hydrochloride | [4] |

| Synonyms | Dextromethorphan EP Impurity A, (+)-3-Methoxymorphinan HCl | [5][6] |

| CAS Number | 1087-69-0 (for Hydrochloride) | [4][5] |

| 1531-23-3 (for Free Base) | [5][7] | |

| Molecular Formula | C₁₇H₂₃NO · HCl | [4][5] |

| Molecular Weight | 293.83 g/mol | [4][5] |

| Melting Point | 253 °C (for Free Base) | [6][7] |

| Boiling Point | 140-145 °C at 0.05 Torr (for Free Base) | [6][7] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted, for Free Base) | [6][7] |

| pKa | 10.28 ± 0.20 (Predicted, for Free Base) | [6][7] |

| Solubility | Data not readily available in cited sources. Generally, hydrochloride salts of amines exhibit increased aqueous solubility compared to the free base. | [6][7] |

Experimental Protocols

Detailed experimental protocols for the determination of the specific chemical properties of this compound are not publicly available. However, this section outlines standard methodologies that are widely applied in the pharmaceutical industry for such characterizations.

The melting point is a critical parameter for the identification and purity assessment of a crystalline solid.

Methodology:

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (liquefaction) are recorded as the melting range.

-

Replicates: The measurement is typically performed in triplicate to ensure accuracy and precision.

Caption: A standard workflow for determining the melting point of a solid compound.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

System Preparation: An excess amount of this compound is added to a known volume of a specific aqueous medium (e.g., purified water, saline phosphate buffer) in a sealed flask.[8]

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

N-Nordextromethorphan is synthesized via the N-demethylation of its parent compound, dextromethorphan. This is a crucial step in preparing intermediates for other opioid antagonists.[9][10]

Methodology:

-

N-Oxidation: Dextromethorphan freebase is dissolved in a suitable solvent (e.g., chloroform) and reacted with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the dextromethorphan N-oxide intermediate.[9][11]

-

Reductive N-Demethylation: The resulting N-oxide is then subjected to reductive cleavage. One reported method involves using a ferrous porphyrin catalyst, such as tetrasodium 5,10,15,20-tetra(4-sulfophenyl)porphyrinatoiron(II) [Fe(II)-TPPS], in a buffered solution to yield N-nordextromethorphan.[9]

-

Purification and Salt Formation: The crude product is purified, typically through crystallization. To obtain the hydrochloride salt, the purified free base is dissolved in a solvent like 2-propanol and treated with hydrochloric acid until the solution is acidic, inducing the precipitation of this compound.[12]

Signaling and Metabolic Pathways

N-Nordextromethorphan is a primary metabolite of Dextromethorphan. This metabolic conversion is primarily mediated by cytochrome P450 enzymes in the liver.

-

O-demethylation: The major metabolic pathway for dextromethorphan in humans is O-demethylation at the 3-methoxy position, catalyzed by CYP2D6, to form dextrorphan (DR).[2]

-

N-demethylation: A secondary pathway is N-demethylation, which produces N-Nordextromethorphan (also referred to as 3-methoxymorphinan or 3MM).[2] This process can also be catalyzed by other CYP isoforms.

Caption: Primary metabolic pathways of Dextromethorphan in the liver.

N-Nordextromethorphan functions as a non-competitive antagonist at the NMDA receptor, a glutamate-gated ion channel crucial for synaptic plasticity and memory function.[3]

Logical Relationship:

-

Glutamate Binding: The NMDA receptor is activated by the binding of the neurotransmitter glutamate.

-

Channel Blockade: N-Nordextromethorphan binds to a site within the receptor's ion channel (likely the PCP binding site), physically obstructing the flow of ions (such as Ca²⁺) even when glutamate is bound.

-

Inhibition of Signal: This blockade prevents the downstream signaling cascade that would normally be initiated by receptor activation, thereby reducing neuronal excitability.

Caption: Logical flow of N-Nordextromethorphan's antagonistic action at the NMDA receptor.

References

- 1. Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cas 1531-23-3,N-Nordextromethorphan | lookchem [lookchem.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. N-Nordextromethorphan CAS#: 1531-23-3 [amp.chemicalbook.com]

- 7. N-Nordextromethorphan CAS#: 1531-23-3 [m.chemicalbook.com]

- 8. Secure Verification [cherry.chem.bg.ac.rs]

- 9. pubs.acs.org [pubs.acs.org]

- 10. vapourtec.com [vapourtec.com]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. CA2067200C - Total synthesis of northebaine, normorphine, noroxymorphone enantiomers and derivatives via n-nor intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of N-Nordextromethorphan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for N-Nordextromethorphan Hydrochloride, a key metabolite of dextromethorphan. The document outlines various chemical N-demethylation methods, presenting comparative quantitative data, detailed experimental protocols, and visual representations of the synthetic routes.

N-Nordextromethorphan, also known as 3-methoxymorphinan, is a significant intermediate in the metabolism of dextromethorphan and a subject of interest for its potential pharmacological applications.[1] Its synthesis is primarily achieved through the N-demethylation of dextromethorphan. Several methods have been developed to accomplish this transformation, ranging from classical chemical reagents to more sustainable modern techniques.

Comparative Synthesis Data

The following tables summarize the quantitative data for different N-demethylation methods of dextromethorphan to yield N-Nordextromethorphan, based on available literature.

Table 1: Sonochemical, Iron-Catalyzed N-Demethylation of Dextromethorphan-N-oxide Hydrochloride [2]

| Parameter | Value |

| Starting Material | Dextromethorphan-N-oxide hydrochloride salt |

| Reagent | Iron (0) dust |

| Molar Ratio (Substrate:Reagent) | 1:1 |

| Solvent | Methanol, Ethyl Acetate, Isopropanol, or Water |

| Reaction Volume | 10 mL |

| Initial Concentration | 0.15 M |

| Equipment | QSonica Q125 Sonicator with 1/8'' probe |

Table 2: N-Demethylation using 2,2,2-Trichloroethyl Chloroformate [3]

| Parameter | Value |

| Starting Material | Dextromethorphan hydrobromide monohydrate |

| Reagent 1 | Sodium Hydroxide |

| Reagent 2 | 2,2,2-Trichloroethyl chloroformate |

| Solvent (Step 1) | Chloroform/Water |

| Solvent (Step 2) | Toluene |

| Reaction Condition | Reflux |

| Reaction Time | 4 hours |

Synthesis Pathways and Experimental Protocols

The synthesis of N-Nordextromethorphan primarily involves the N-demethylation of dextromethorphan. Below are detailed protocols for prominent methods.

Sonochemical, Iron-Catalyzed N-Demethylation

This method represents a more sustainable approach to N-demethylation, utilizing sonication and an inexpensive iron catalyst.[2][4] The reaction proceeds via an N-oxide intermediate.

Experimental Protocol:

-

Preparation of Dextromethorphan-N-oxide Hydrochloride:

-

Dissolve dextromethorphan freebase (1.229 g, 4.53 mmol) in 40 mL of chloroform and cool to -20°C in a dry ice/acetone bath.[5]

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (0.8611 g, 4.99 mmol, 1.1 eq.) to the cooled solution.[5]

-

Stir the reaction mixture until completion, monitored by an appropriate method (e.g., TLC).

-

Isolate the N-oxide hydrochloride salt. A 94% yield for the hydrobromide salt has been reported using a similar N-oxidation reaction.[6]

-

-

N-Demethylation:

-

Dissolve the dextromethorphan N-oxide hydrochloride salt (0.486 g, 1.5 mmol) in 10 mL of a selected solvent (e.g., methanol, ethyl acetate, isopropanol, or water).[2]

-

Add iron (0) dust (0.084 g, 1.5 mmol) to the solution.[2]

-

Immerse the probe of a QSonica Q125 Sonicator approximately halfway into the heterogeneous solution.[2]

-

Apply sonication until the reaction is complete, as monitored by a suitable analytical technique.

-

N-Demethylation using 2,2,2-Trichloroethyl Chloroformate

This classical chemical method provides an efficient route to N-Nordextromethorphan.[3][7]

Experimental Protocol:

-

Liberation of Dextromethorphan Free Base:

-

Dissolve dextromethorphan hydrobromide monohydrate (5.56 g, 15 mmoles) in 60 mL of chloroform.[3]

-

Add a solution of sodium hydroxide (1.2 g) in 60 mL of water.[3]

-

Stir the biphasic mixture for 1 hour.[3]

-

Separate the organic layer, dry it with anhydrous sodium sulfate, and evaporate the solvent in vacuo to obtain the oily free base.[3]

-

-

Carbamate Formation and Hydrolysis:

-

Reflux the obtained dextromethorphan free base in 50 mL of toluene with 2.4 mL of 2,2,2-trichloroethyl chloroformate for 4 hours.[3]

-

Monitor the reaction by TLC (Kieselgel 60, chloroform-methanol = 95:5, Rf = 0.7).[3]

-

After completion, evaporate the solvent in vacuo.[3]

-

The resulting carbamate can then be cleaved under reductive conditions (e.g., with zinc dust) to yield N-Nordextromethorphan. The use of this method has been noted to lead to the isolation of novel zinc salts of 3-methoxymorphinan.[7]

-

Visualizing the Synthesis and Metabolic Pathways

The following diagrams illustrate the chemical synthesis pathways to N-Nordextromethorphan and its place within the broader metabolic degradation of dextromethorphan.

References

- 1. Cas 1531-23-3,N-Nordextromethorphan | lookchem [lookchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-Demethylation of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Desmethyldextromethorphan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyldextromethorphan hydrochloride, chemically known as (+)-3-Methoxymorphinan hydrochloride, is the primary N-demethylated metabolite of the widely used antitussive drug, dextromethorphan. Formed predominantly through the action of the cytochrome P450 3A4 (CYP3A4) enzyme, it represents a key intermediate in the metabolic cascade of dextromethorphan. While the pharmacological activities of dextromethorphan and its major O-demethylated metabolite, dextrorphan, have been extensively studied, N-desmethyldextromethorphan possesses a distinct, albeit less characterized, pharmacological profile. This technical guide provides a comprehensive overview of the current scientific understanding of N-desmethyldextromethorphan hydrochloride, focusing on its chemical properties, synthesis, metabolism, and known pharmacological effects. This document aims to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Properties and Synthesis

N-Desmethyldextromethorphan hydrochloride is the hydrochloride salt of the N-demethylated form of dextromethorphan.

| Property | Value | Reference |

| Chemical Name | (+)-3-Methoxymorphinan hydrochloride | [1] |

| Synonyms | N-Desmethyldextromethorphan HCl, ent-3-Methoxymorphinan Hydrochloride | [1] |

| CAS Number | 1087-69-0 | [1] |

| Molecular Formula | C₁₇H₂₃NO · HCl | [2] |

| Molecular Weight | 293.83 g/mol | [2] |

| Appearance | White powder | [2] |

| Solubility | Soluble in water (10 mg/mL) | [2] |

Synthesis:

The synthesis of N-desmethyldextromethorphan typically involves the N-demethylation of dextromethorphan. A common laboratory-scale method utilizes 2,2,2-trichloroethyl chloroformate followed by reductive cleavage.[3]

Experimental Protocol: Synthesis of N-Desmethyldextromethorphan

A detailed experimental protocol for the synthesis of N-desmethyldextromethorphan via N-demethylation of dextromethorphan is outlined below, based on established chemical literature.[3][4]

Materials:

-

Dextromethorphan hydrobromide monohydrate

-

Chloroform

-

Sodium hydroxide (NaOH)

-

Toluene

-

2,2,2-Trichloroethyl chloroformate

-

Zinc powder

-

Acetic acid

-

Hydrochloric acid (HCl) in ethyl acetate

Procedure:

-

Preparation of Dextromethorphan Free Base: Dextromethorphan hydrobromide monohydrate is dissolved in a biphasic mixture of chloroform and aqueous sodium hydroxide solution. After stirring, the organic layer containing the dextromethorphan free base is separated, dried, and the solvent is evaporated.[4]

-

N-Demethylation Reaction: The obtained dextromethorphan free base is refluxed in toluene with 2,2,2-trichloroethyl chloroformate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Cleavage of the Carbamate: After completion of the reaction, the solvent is evaporated. The resulting trichloroethyl carbamate intermediate is then treated with zinc powder in acetic acid to cleave the protecting group and yield N-desmethyldextromethorphan.[3]

-

Formation of the Hydrochloride Salt: The N-desmethyldextromethorphan free base is dissolved in an appropriate solvent mixture (e.g., ethyl acetate-methanol) and acidified with HCl in ethyl acetate to precipitate the hydrochloride salt. The resulting crystals are then filtered and dried.[4]

Caption: Synthesis workflow for N-Desmethyldextromethorphan Hydrochloride.

Metabolism and Pharmacokinetics

N-desmethyldextromethorphan is a key metabolite in the biotransformation of dextromethorphan. Its formation and subsequent metabolism are crucial for understanding the overall pharmacokinetic profile of the parent drug.

Metabolic Pathway:

Caption: Metabolic pathway of Dextromethorphan.

Enzyme Kinetics:

The formation of N-desmethyldextromethorphan from dextromethorphan is primarily catalyzed by CYP3A4.[3][4] In vitro studies using human liver microsomes have determined the kinetic parameters for this reaction. The subsequent O-demethylation of N-desmethyldextromethorphan to 3-hydroxymorphinan is predominantly mediated by CYP2D6.[5]

| Reaction | Enzyme | Km (µM) | Vmax (nmol/nmol P450/min) | Reference |

| Dextromethorphan → N-Desmethyldextromethorphan | CYP3A4 | - | - | [3] |

| Dextromethorphan → N-Desmethyldextromethorphan | Recombinant CYP2D6 | 5000 ± 700 | 176 ± 12 | [6] |

| N-Desmethyldextromethorphan → 3-Hydroxymorphinan | CYP2D6 (EM) | 6.9 - 9.6 | - | [5] |

| N-Desmethyldextromethorphan → 3-Hydroxymorphinan | CYP2D6 (PM) | 213 - 307 | - | [5] |

Pharmacokinetic Parameters:

Specific pharmacokinetic parameters for N-desmethyldextromethorphan hydrochloride administered directly are not well-documented. However, studies on dextromethorphan administration provide insights into the formation and elimination of this metabolite. In poor metabolizers of CYP2D6, plasma levels of N-desmethyldextromethorphan are higher compared to extensive metabolizers.[5]

Pharmacology and Mechanism of Action

The pharmacological profile of N-desmethyldextromethorphan is not as extensively characterized as that of dextromethorphan or dextrorphan. However, available evidence suggests some distinct activities.

Local Anesthetic Effects:

In vivo studies in rats have demonstrated that N-desmethyldextromethorphan possesses local anesthetic properties. When administered via sciatic nerve blockade, it produces a dose-dependent block of motor function, proprioception, and nociception.[7][8] Its potency is reported to be less than that of lidocaine and dextromethorphan, but greater than dextrorphan.[7][8]

Experimental Protocol: Sciatic Nerve Blockade in Rats

The following is a generalized protocol for assessing the local anesthetic effects of a compound via sciatic nerve blockade in rats, based on methodologies described in the literature.[9][10]

Materials:

-

Male Sprague-Dawley rats

-

N-desmethyldextromethorphan hydrochloride solution of varying concentrations

-

Isoflurane for anesthesia

-

Nerve stimulator

-

Apparatus for assessing motor function (e.g., rotarod) and sensory function (e.g., hot plate, von Frey filaments)

Procedure:

-

Anesthesia: The rat is anesthetized with isoflurane.

-

Sciatic Nerve Exposure: A small incision is made in the thigh to expose the sciatic nerve.

-

Drug Administration: A specific volume of the N-desmethyldextromethorphan hydrochloride solution is injected around the sciatic nerve.

-

Behavioral Testing: At predetermined time intervals post-injection, motor function (e.g., ability to remain on a rotating rod) and sensory function (e.g., response to thermal or mechanical stimuli) are assessed.

-

Data Analysis: The duration and intensity of the motor and sensory blockade are quantified and compared across different concentrations of the test compound.

Caption: Experimental workflow for sciatic nerve blockade in rats.

Receptor Binding and Functional Activity:

While dextromethorphan and dextrorphan are known to interact with NMDA receptors and sigma-1 receptors, the specific receptor binding profile of N-desmethyldextromethorphan is less clear. Some studies suggest it may have inhibitory effects at NMDA receptors, though this is not as potent as dextrorphan.[11] One study indicated that N-desmethyldextromethorphan did not show anticonvulsant effects in a maximal electroshock seizure (MES) model, in contrast to dextromethorphan and dextrorphan.[11] This suggests a different spectrum of activity at CNS receptors.

Further research, including comprehensive radioligand binding assays and functional studies, is required to fully elucidate the receptor interaction profile and downstream signaling pathways of N-desmethyldextromethorphan hydrochloride.

Conclusion

N-Desmethyldextromethorphan hydrochloride is a pivotal metabolite in the disposition of dextromethorphan. Its formation via CYP3A4 and subsequent metabolism by CYP2D6 are critical determinants of the parent drug's pharmacokinetics, particularly in individuals with varying CYP2D6 metabolic phenotypes. While its pharmacological profile is not as extensively delineated as other dextromethorphan metabolites, emerging evidence points to distinct activities, such as local anesthetic effects. A comprehensive understanding of its receptor binding affinities and functional activities is still an area requiring further investigation. This technical guide consolidates the current knowledge on N-desmethyldextromethorphan hydrochloride and underscores the need for continued research to fully unravel its pharmacological significance. Such efforts will be invaluable for a more complete understanding of dextromethorphan's overall therapeutic and potential adverse effects, and may unveil novel therapeutic applications for this metabolite.

References

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for 3-Methoxymorphinan (HMDB0014045) [hmdb.ca]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ClinPGx [clinpgx.org]

- 5. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of dextromethorphan O- and N-demethylation catalyzed by highly purified recombinant human CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dextromethorphan, 3-methoxymorphinan, and dextrorphan have local anaesthetic effect on sciatic nerve blockade in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans - PMC [pmc.ncbi.nlm.nih.gov]

N-Nordextromethorphan Hydrochloride: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-Nordextromethorphan Hydrochloride, also known as 3-methoxymorphinan, is a primary metabolite of the widely used antitussive agent, dextromethorphan. Formed through the N-demethylation of dextromethorphan, this compound's pharmacological profile is of significant interest to researchers exploring the broader mechanism of action and potential therapeutic applications of dextromethorphan and its derivatives. This technical guide provides a comprehensive overview of the core pharmacological aspects of this compound, including its mechanism of action, pharmacokinetics, and the experimental methodologies employed in its characterization. While N-Nordextromethorphan's role is secondary to dextrorphan, the major active metabolite of dextromethorphan, understanding its properties is crucial for a complete picture of dextromethorphan's effects.

Introduction

N-Nordextromethorphan is a synthetic morphinan derivative and a key metabolite in the metabolism of dextromethorphan. Its pharmacological activity, particularly in relation to the N-methyl-D-aspartate (NMDA) receptor, is a subject of ongoing investigation. While some sources describe it as an inactive metabolite, others suggest it may possess inhibitory effects at the NMDA receptor and exhibit opioid-like antitussive properties with minimal analgesic effects.[1][2] This guide aims to consolidate the available scientific information to provide a clear and detailed profile of this compound for the scientific community.

Pharmacodynamics

The primary mechanism of action attributed to N-Nordextromethorphan, in line with its parent compound, is the antagonism of the NMDA receptor. However, the potency and clinical significance of this activity are not as well-defined as for dextromethorphan and its other major metabolite, dextrorphan.

NMDA Receptor Antagonism

N-Nordextromethorphan is suggested to act as a non-competitive antagonist at the NMDA receptor. This mechanism is implicated in the potential antidepressant, neuroprotective, and pain management applications of dextromethorphan-related compounds. The role of N-Nordextromethorphan in the overall effects of dextromethorphan is not entirely clear.[3]

Quantitative Pharmacodynamic Data

Specific quantitative data on the binding affinity and functional antagonism of N-Nordextromethorphan at the NMDA receptor is limited in publicly available literature. The following table summarizes available data for dextromethorphan and its metabolites for comparative purposes.

| Compound | Receptor Target | Assay Type | Value | Unit | Reference |

| Dextromethorphan | NMDA (PCP site) | [3H]TCP displacement | 2246 | Ki (nM) | [4] |

| Dextromethorphan | NMDA | Scintillation counting | 1320 | IC50 (nM) | [4] |

| Dextromethorphan | NMDA | Electrophysiology | 0.55 | IC50 (µM) | [5] |

Pharmacokinetics

N-Nordextromethorphan is formed in the liver primarily through the action of cytochrome P450 enzymes. Its subsequent metabolism and elimination are key to understanding the overall pharmacokinetic profile of dextromethorphan.

Absorption and Metabolism

Following oral administration of dextromethorphan, it undergoes first-pass metabolism in the liver. The N-demethylation of dextromethorphan to N-Nordextromethorphan is a minor metabolic pathway compared to the O-demethylation that forms dextrorphan.[6]

The metabolic conversion is primarily catalyzed by the CYP3A4 isoform of cytochrome P450.[6] N-Nordextromethorphan is further metabolized via O-demethylation by CYP2D6 to 3-hydroxymorphinan.[6]

Quantitative Pharmacokinetic Data

Detailed pharmacokinetic parameters specifically for N-Nordextromethorphan in humans are not extensively reported. The focus of most studies remains on the parent drug, dextromethorphan, and its primary active metabolite, dextrorphan. However, kinetic data for the enzymatic reactions involved in its formation and metabolism have been determined in vitro.

| Parameter | Enzyme | Substrate | Product | Value | Unit | Species | Reference |

| Km | CYP3A4 | Dextromethorphan | N-Nordextromethorphan | 632 - 977 | µM | Human | [3] |

| Km | CYP2D6 | N-Nordextromethorphan | 3-Hydroxymorphinan | 6.9 - 9.6 | µM | Human (EM) | [3] |

| Km | CYP2D6 | N-Nordextromethorphan | 3-Hydroxymorphinan | 213 - 307 | µM | Human (PM) | [3] |

| Vmax | CYP3A4 | Dextromethorphan | N-Nordextromethorphan | Not Reported | Human | ||

| Vmax | CYP2D6 | N-Nordextromethorphan | 3-Hydroxymorphinan | Not Reported | Human |

EM = Extensive Metabolizer; PM = Poor Metabolizer

Human plasma concentrations of N-Nordextromethorphan have been quantified in studies investigating dextromethorphan metabolism. A sensitive UPLC-MS/MS method has been developed for the simultaneous determination of dextromethorphan and its metabolites, including 3-methoxymorphinan (N-Nordextromethorphan), in human plasma, with a lower limit of quantitation of 0.500 nM (129 pg/ml).[7]

Experimental Protocols

In Vitro Metabolism Studies

The investigation of N-Nordextromethorphan formation and metabolism is typically conducted using in vitro systems, primarily human liver microsomes.

Objective: To determine the kinetic parameters (Km and Vmax) of dextromethorphan N-demethylation and N-Nordextromethorphan O-demethylation.

Methodology:

-

Microsome Preparation: Human liver microsomes are prepared from donor livers.

-

Incubation: Microsomes are incubated with dextromethorphan or N-Nordextromethorphan at various concentrations in the presence of an NADPH-generating system.

-

Analysis: The formation of N-Nordextromethorphan or 3-hydroxymorphinan is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

-

Data Analysis: Enzyme kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation.

Human Pharmacokinetic Studies

Objective: To quantify the plasma concentrations of N-Nordextromethorphan in human subjects following the administration of dextromethorphan.

Methodology:

-

Study Design: Healthy volunteers are administered a single oral dose of dextromethorphan hydrobromide.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dose.

-

Plasma Separation: Plasma is separated from whole blood by centrifugation.

-

Sample Preparation: Plasma samples are prepared for analysis, often involving liquid-liquid extraction or solid-phase extraction.[7]

-

Bioanalysis: The concentrations of dextromethorphan and its metabolites, including N-Nordextromethorphan, are determined using a validated UPLC-MS/MS method.[7]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.

Safety and Toxicology

There is a lack of specific preclinical and clinical safety and toxicology data for this compound as a standalone compound in the public domain. The safety profile of its parent drug, dextromethorphan, is well-established, and it is generally considered safe and well-tolerated at therapeutic doses.[10] Nonclinical studies supporting the approval of a combination product containing dextromethorphan did not specifically report on the toxicology of N-Nordextromethorphan.[11] Further studies are required to fully characterize the safety profile of N-Nordextromethorphan.

Conclusion

This compound is a notable, albeit minor, metabolite of dextromethorphan. Its primary pharmacological characteristic appears to be weak antagonism at the NMDA receptor, although the precise potency and clinical relevance of this action require further elucidation. The metabolic pathways leading to its formation via CYP3A4 and its subsequent metabolism by CYP2D6 are well-characterized. While a comprehensive understanding of its independent pharmacokinetic and safety profiles is still developing, the available data, as summarized in this guide, provide a valuable foundation for researchers and drug development professionals. Future research should focus on obtaining more definitive quantitative data on its receptor interactions and its specific contribution to the overall pharmacological and toxicological profile of dextromethorphan.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 3-Methoxymorphinan - Wikipedia [en.wikipedia.org]

- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 4. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ricardinis.pt [ricardinis.pt]

- 7. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Automated determination of dextromethorphan and its main metabolites in human plasma by high-performance liquid chromatography and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dextromethorphan, 3-methoxymorphinan, and dextrorphan have local anaesthetic effect on sciatic nerve blockade in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

N-Nordextromethorphan: An In-Depth Technical Guide to a Key Metabolite of Dextromethorphan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextromethorphan (DXM) is a widely utilized antitussive agent, available in numerous over-the-counter cough and cold formulations.[1][2] Its therapeutic action is primarily central, elevating the cough threshold without suppressing ciliary activity.[3] Beyond its antitussive effects, at higher doses, DXM exhibits psychoactive properties, leading to its potential for abuse.[1][2] The clinical efficacy and safety profile of dextromethorphan are intrinsically linked to its complex metabolism, which is subject to significant inter-individual variability due to genetic polymorphisms in metabolizing enzymes. A critical component of this metabolic network is the formation of N-nordextromethorphan, also known as 3-methoxymorphinan (MEM). This technical guide provides a comprehensive overview of N-nordextromethorphan's role as a metabolite, detailing the enzymatic pathways of its formation, quantitative pharmacokinetic data, and the experimental protocols used for its study.

Metabolic Pathways of Dextromethorphan

Dextromethorphan undergoes extensive first-pass metabolism in the liver, primarily through two competing pathways: O-demethylation and N-demethylation.[1][2] These pathways are catalyzed by different cytochrome P450 (CYP) enzymes and lead to the formation of distinct primary metabolites.

-

O-demethylation: This is the principal metabolic pathway in most individuals, catalyzed predominantly by the polymorphic enzyme CYP2D6 .[3][4][5][6] This reaction converts dextromethorphan into dextrorphan (DXO) , its major active metabolite.[1][2] Dextrorphan is a potent N-methyl-D-aspartate (NMDA) receptor antagonist and contributes significantly to both the therapeutic and psychoactive effects of dextromethorphan.[1][7]

-

N-demethylation: This pathway is primarily catalyzed by CYP3A4 , with minor contributions from other enzymes.[3][8][9][10] N-demethylation of dextromethorphan results in the formation of N-nordextromethorphan (3-methoxymorphinan) .[1][2][3]

These primary metabolites are not terminal products. Both dextrorphan and N-nordextromethorphan can undergo further metabolic transformations. Dextrorphan can be N-demethylated by CYP3A4, and N-nordextromethorphan is O-demethylated by CYP2D6.[1][11] Both of these secondary reactions yield the same final metabolite, 3-hydroxymorphinan . Subsequently, dextrorphan and 3-hydroxymorphinan are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to facilitate their excretion.[1][2]

The genetic polymorphism of CYP2D6 leads to distinct metabolic phenotypes, broadly classified as extensive metabolizers (EMs) and poor metabolizers (PMs).[3][7] In EMs, O-demethylation to dextrorphan is the dominant pathway. Conversely, in PMs, who have deficient CYP2D6 activity, N-demethylation to N-nordextromethorphan becomes a more prominent metabolic route.[12]

Quantitative Data on Dextromethorphan Metabolism

The following tables summarize key quantitative data regarding the enzymes involved in dextromethorphan metabolism and the resulting pharmacokinetic parameters.

Table 1: Enzyme Kinetic Parameters for Dextromethorphan Metabolism

| Metabolic Pathway | Enzyme | Substrate | Product | Km (μM) | Reference |

| O-demethylation | CYP2D6 (EM) | Dextromethorphan | Dextrorphan | 2.2–9.4 (high affinity) | [5] |

| CYP2D6 (EM) | Dextromethorphan | Dextrorphan | 55.5–307.3 (low affinity) | [5] | |

| CYP2D6 (PM) | Dextromethorphan | Dextrorphan | 157–560 | [5] | |

| N-demethylation | CYP3A4 | Dextromethorphan | N-Nordextromethorphan | 632–977 | [5] |

| Secondary O-demethylation | CYP2D6 (EM) | N-Nordextromethorphan | 3-Hydroxymorphinan | 6.9–9.6 | [5] |

| CYP2D6 (PM) | N-Nordextromethorphan | 3-Hydroxymorphinan | 213–307 | [5] | |

| Secondary N-demethylation | Not specified | Dextrorphan | 3-Hydroxymorphinan | 1571–4286 | [5] |

EM = Extensive Metabolizer; PM = Poor Metabolizer

Table 2: Relative Contribution of CYP Isoforms to Dextromethorphan Metabolism

| Metabolic Pathway | CYP Isoform | Contribution | Reference |

| O-demethylation to Dextrorphan | CYP2D6 | >80% | [9][10] |

| N-demethylation to N-Nordextromethorphan | CYP3A4 | >90% | [3][9][10] |

Table 3: Pharmacokinetic Parameters of Dextromethorphan and Metabolites

| Population | Analyte | t1/2 (hours) | Cmax (nmol/ml) | AUC (nmol·h/ml) | Reference |

| Extensive Metabolizers (EMs) | Dextromethorphan | ~4 | Not detectable | Not available | [3][4] |

| Conjugated Dextrorphan | 2.25 | 1.5 | Not available | [13] | |

| EMs with Quinidine (CYP2D6 inhibitor) | Dextromethorphan | 16.4 | 0.11 ± 0.05 | 516 ± 282 | [4][13] |

| Conjugated Dextrorphan | 12.11 | 0.2 | Not available | [13] | |

| Poor Metabolizers (PMs) | Dextromethorphan | 29.5 | 0.12 ± 0.03 | 275 ± 95 | [4][13] |

Experimental Protocols

The characterization of N-nordextromethorphan as a metabolite has been achieved through a combination of in vitro and in vivo studies, employing sophisticated analytical techniques.

In Vitro Metabolism Studies using Human Liver Microsomes

A common experimental approach to investigate the enzymatic pathways of drug metabolism involves the use of human liver microsomes (HLMs), which are rich in CYP enzymes.

Objective: To determine the kinetic parameters (Km and Vmax) of dextromethorphan N-demethylation.

Methodology:

-

Microsome Preparation: HLMs are obtained from a pool of human donors, characterized as extensive or poor metabolizers for CYP2D6.

-

Incubation: Microsomal protein (typically 0.1-0.5 mg/mL) is incubated in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C.

-

Cofactor Addition: An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is added to initiate the enzymatic reaction.

-

Substrate Addition: Dextromethorphan is added at varying concentrations (e.g., 1 µM to 2000 µM) to determine enzyme kinetics.

-

Reaction Termination: After a specified incubation time (e.g., 15-30 minutes), the reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

Sample Processing: The mixture is centrifuged, and the supernatant, containing the metabolites, is collected for analysis.

-

Analysis: The formation of N-nordextromethorphan is quantified using analytical methods like HPLC or LC-MS/MS.[9][10]

Analytical Method for Simultaneous Quantification in Human Plasma

The accurate measurement of dextromethorphan and its metabolites, including N-nordextromethorphan, in biological matrices is crucial for pharmacokinetic studies.

Objective: To simultaneously quantify dextromethorphan, dextrorphan, N-nordextromethorphan, and 3-hydroxymorphinan in human plasma.

Methodology (based on UPLC-MS/MS): [14]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of human plasma, add an internal standard solution (containing stable isotope-labeled analogs of the analytes).

-

Alkalinize the sample by adding a small volume of ammonium hydroxide (e.g., 20 µL of 4% v/v).

-

Add 1 mL of an organic extraction solvent (e.g., n-butyl chloride).

-

Vortex the mixture vigorously to ensure thorough mixing and extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solution for injection.

-

-

Chromatographic Separation (UPLC):

-

Column: A reverse-phase column, such as an Acquity UPLC® BEH C18 (1.7 µm, 2.1 mm x 100 mm), is used for separation.[14]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A flow rate of approximately 0.250 mL/min is maintained.[14]

-

-

Detection (Tandem Mass Spectrometry):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

MRM Transitions (m/z): [14]

-

Dextromethorphan: 272 > 215

-

Dextrorphan: 258 > 133

-

N-Nordextromethorphan (3-methoxymorphinan): 258 > 213

-

3-Hydroxymorphinan: 244 > 157

-

-

-

Quantification: Calibration curves are generated by plotting the peak area ratios of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations in unknown samples are then interpolated from these curves.

Mandatory Visualizations

Caption: Metabolic pathway of Dextromethorphan.

Caption: Workflow for metabolite analysis in plasma.

Conclusion

N-nordextromethorphan (3-methoxymorphinan) is a significant, albeit typically minor, metabolite of dextromethorphan formed via N-demethylation, a reaction predominantly catalyzed by CYP3A4. Its formation is particularly relevant in individuals with deficient CYP2D6 activity (poor metabolizers), where the primary O-demethylation pathway is impaired. The subsequent metabolism of N-nordextromethorphan back into the main metabolic pathway via CYP2D6-mediated O-demethylation to 3-hydroxymorphinan underscores the intricate and interconnected nature of dextromethorphan's biotransformation. A thorough understanding of this N-demethylation pathway is essential for drug development professionals and researchers to fully appreciate the pharmacokinetic variability, potential drug-drug interactions, and the overall safety and efficacy profile of dextromethorphan. The methodologies detailed herein provide a robust framework for the continued investigation of this and other critical drug metabolic pathways.

References

- 1. ricardinis.pt [ricardinis.pt]

- 2. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Psychotropic effects of dextromethorphan are altered by the CYP2D6 polymorphism: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. [PDF] Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CTP2D6 and CYP3A activities? | Semantic Scholar [semanticscholar.org]

- 11. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of N-Nordextromethorphan: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nordextromethorphan, known systematically as 3-methoxymorphinan (3-MM), is a primary metabolite of the widely used antitussive, dextromethorphan (DXM). Formed via N-demethylation predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme, 3-MM has historically been considered a minor or inactive component in the complex pharmacology of its parent compound. However, emerging evidence suggests that 3-MM possesses intrinsic biological activities, including anesthetic properties. Furthermore, its role as a direct precursor to the potent neuroprotective agent 3-hydroxymorphinan (3-HM) positions N-Nordextromethorphan as a molecule of significant interest in the development of novel therapeutics for neurodegenerative diseases and pain management. This technical guide provides a comprehensive overview of the current state of knowledge on N-Nordextromethorphan, summarizing its metabolic fate, pharmacodynamics, and therapeutic potential, while also detailing key experimental protocols for its study.

Introduction

Dextromethorphan (DXM) exerts its effects through a complex pharmacological profile that includes NMDA receptor antagonism, sigma-1 receptor agonism, and serotonin/norepinephrine reuptake inhibition.[1] Its clinical utility is complicated by a multifaceted metabolism that produces several active metabolites, most notably dextrorphan (DXO), the product of O-demethylation by the polymorphic enzyme CYP2D6. The N-demethylated metabolite, N-Nordextromethorphan or 3-methoxymorphinan (3-MM), has received considerably less attention.[2][3]

This document aims to consolidate the available scientific literature on N-Nordextromethorphan, providing a technical resource for researchers. We will examine its metabolic pathway, explore its known pharmacological activities, and discuss its potential therapeutic applications, particularly in the context of its conversion to downstream active metabolites.

Metabolism and Pharmacokinetics

N-Nordextromethorphan is a direct metabolite of dextromethorphan, formed through the enzymatic removal of the N-methyl group. This metabolic step is primarily catalyzed by CYP3A4.[4] Subsequently, N-Nordextromethorphan itself serves as a substrate for CYP2D6, which catalyzes its O-demethylation to form 3-hydroxymorphinan (3-HM).[2][5] This two-step pathway is an alternative to the more commonly studied route where DXM is first O-demethylated to dextrorphan (DXO) by CYP2D6, which is then N-demethylated to 3-HM by CYP3A4.

The efficiency of these pathways is subject to significant inter-individual variability due to genetic polymorphisms, particularly in the CYP2D6 gene.[5]

Quantitative Pharmacokinetic Data

Kinetic parameters for the formation of N-Nordextromethorphan from dextromethorphan have been characterized in vitro using rat liver microsomes. These studies highlight the differences between extensive metabolizer (Sprague-Dawley) and poor metabolizer (Dark Agouti) phenotypes.[5]

| Parameter | Sprague-Dawley (SD) Rats | Dark Agouti (DA) Rats | Reference |

| Enzyme | CYP3A4 | CYP3A4 | [5] |

| Km (μM) | 85.04 | 68.99 | [5] |

| Vmax (nmol/mg/hr) | 83.37 | 35.49 | [5] |

| Intrinsic Clearance (Vmax/Km) (mL/hr/mg) | 0.96 | 0.51 | [5] |

Pharmacodynamics and Mechanism of Action

Direct pharmacological data for N-Nordextromethorphan is sparse, and it is often described as an inactive metabolite.[3] There is a notable absence of published receptor binding affinity data (Ki values) for N-Nordextromethorphan at key CNS targets such as NMDA, sigma, opioid, serotonin, or norepinephrine receptors.

However, preclinical studies have demonstrated that N-Nordextromethorphan possesses distinct biological effects:

-

Anesthetic Properties: Intrathecal administration in rats has shown that N-Nordextromethorphan produces a dose-dependent spinal blockade of both motor function and nociception. Its potency in this model was found to be greater than its parent compound, DXM, but less than its O-demethylated counterpart, dextrorphan.[6] It has also been shown to have a local anesthetic effect on the sciatic nerve in rats.[3][7]

Therapeutic Potential via Metabolite Activity

The primary therapeutic potential of N-Nordextromethorphan may lie in its role as a metabolic intermediate. Its sole metabolite, 3-hydroxymorphinan (3-HM), has been identified as a potent neuroprotective agent.[8]

Studies have shown that 3-HM protects dopaminergic neurons from damage in both in vitro and in vivo models of Parkinson's disease (e.g., MPTP and LPS models).[8][9] The proposed mechanisms for 3-HM's neuroprotection are twofold and glia-dependent, distinguishing it from the NMDA receptor-mediated effects of DXM and dextrorphan.[2][6]

-

Astroglia-Mediated Neurotrophic Effects: 3-HM induces astrocytes to increase the expression and release of neurotrophic factors.[2][8]

-

Microglia-Mediated Anti-inflammatory Effects: 3-HM reduces reactive microgliosis and the associated production of reactive oxygen species (ROS) and other pro-inflammatory factors.[2][8]

This indirect mechanism suggests that developing delivery systems or prodrugs that enhance the conversion of DXM or 3-MM to 3-HM could be a viable therapeutic strategy for neurodegenerative disorders like Parkinson's disease.

Key Experimental Protocols

This section details methodologies cited in the literature for the analysis and functional assessment of N-Nordextromethorphan and related compounds.

Quantification by High-Performance Liquid Chromatography (HPLC)

The simultaneous measurement of dextromethorphan and its metabolites, including N-Nordextromethorphan, in biological matrices is crucial for pharmacokinetic studies.

-

Objective: To quantify dextromethorphan, dextrorphan, 3-methoxymorphinan (N-Nordextromethorphan), and 3-hydroxymorphinan in human plasma or urine.

-

Sample Preparation (Plasma):

-

Plasma samples are subjected to enzymatic hydrolysis to cleave glucuronide conjugates, typically by incubation with β-glucuronidase/arylsulfatase (e.g., at 37°C for 15 hours).[10]

-

For liquid-liquid extraction, an n-heptane/ethyl acetate (1:1 v/v) mixture is used to extract the analytes from the plasma matrix.[11]

-

Alternatively, solid-phase extraction using mixed-mode or cyanopropyl (CN) cartridges can be employed.[5][10]

-

-

Chromatographic Separation:

-

Detection:

-

Workflow Diagram:

Fig. 3: Workflow for HPLC analysis of DXM metabolites.

Sciatic Nerve Blockade Model in Rats

This in vivo model is used to assess the local anesthetic properties of a compound.

-

Objective: To quantify the duration and intensity of motor and sensory blockade following perineural injection.

-

Procedure:

-

Adult male Sprague-Dawley rats are anesthetized.[15]

-

The sciatic nerve is located, often with the aid of a nerve stimulator to ensure accurate needle placement.[15] More recent refinements utilize ultrasound guidance for higher precision.[16]

-

A specific volume (e.g., 0.2 mL) of the test compound (N-Nordextromethorphan) is injected perineurally.[15]

-

-

Assessment of Motor Block:

-

Motor function is evaluated by measuring the grip strength of the affected hindpaw using a dynamometer at set time intervals post-injection.[15]

-

-

Assessment of Sensory Block (Nociception):

-

Sensory blockade is determined by measuring the hindpaw withdrawal latency from a thermal stimulus (e.g., radiant heat from a hot plate).[15]

-

-

Data Analysis:

-

The intensity of the motor and sensory block is plotted over time until full recovery. The area under the curve (AUC) is calculated to represent the overall effect.

-

Intrathecal Administration Model in Rats

This model allows for the direct delivery of compounds to the spinal cord to evaluate their effects on spinal processing, such as nociception.

-

Objective: To assess the spinal anesthetic or analgesic effects of a compound.

-

Procedure (Acute):

-

Procedure (Chronic):

-

Assessment:

-

Following injection, motor function and nociceptive thresholds are assessed using methods similar to the sciatic nerve block model (e.g., hot plate test, von Frey filaments for mechanical sensitivity).

-

The spread of the injectate can be confirmed post-mortem by co-injecting a dye.[17]

-

Conclusion and Future Directions

N-Nordextromethorphan (3-methoxymorphinan) is a pharmacologically active metabolite of dextromethorphan with demonstrated anesthetic properties. While direct quantitative data on its receptor binding profile is currently lacking in the public domain, its metabolic position as the direct precursor to the potent neuroprotective agent 3-hydroxymorphinan is of significant therapeutic interest. The divergence in the mechanism of action between DXM/DXO (primarily NMDA-mediated) and 3-HM (glia-mediated neurotrophic and anti-inflammatory effects) suggests that selectively promoting the metabolic pathway towards 3-HM could yield novel treatments for neurodegenerative diseases with a potentially improved side-effect profile.

Future research should focus on:

-

Quantitative Pharmacodynamics: Characterizing the binding affinity and functional activity of N-Nordextromethorphan at a comprehensive panel of CNS receptors to clarify its direct pharmacological profile.

-

In Vivo Efficacy: Evaluating the neuroprotective potential of N-Nordextromethorphan in animal models of Parkinson's disease and other neurodegenerative conditions to determine if its conversion to 3-HM translates to therapeutic benefit.

-

Drug Development: Exploring strategies, such as the development of prodrugs or co-administration with specific enzyme inhibitors/inducers, to favorably modulate dextromethorphan metabolism towards the N-demethylation pathway.

References

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 2. Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methoxymorphinan - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. 3-Hydroxymorphinan - Wikipedia [en.wikipedia.org]

- 7. 3-Methoxymorphinan [medbox.iiab.me]

- 8. 3-Hydroxymorphinan, a metabolite of dextromethorphan, protects nigrostriatal pathway against MPTP-elicited damage both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Figure 1 from Neuropsychotoxicity of abused drugs: potential of dextromethorphan and novel neuroprotective analogs of dextromethorphan with improved safety profiles in terms of abuse and neuroprotective effects. | Semantic Scholar [semanticscholar.org]

- 10. Automated determination of dextromethorphan and its main metabolites in human plasma by high-performance liquid chromatography and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Validation of a Preclinical Spinal Safety Model: Effects of Intrathecal Morphine in the Neonatal Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. Intrathecal Catheterization and Drug Delivery in the Rat | Springer Nature Experiments [experiments.springernature.com]

N-Nordextromethorphan: A Technical Guide to its NMDA Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nordextromethorphan, a synthetic analog of the widely used cough suppressant dextromethorphan, is an active metabolite that exhibits potent activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It functions as a non-competitive inhibitor of this glutamate receptor, a mechanism that underpins its dissociative and hallucinogenic properties.[1] This unique pharmacological profile has garnered significant interest in its potential therapeutic applications for a range of neurological and psychiatric conditions, including depression, neuropathic pain, and neurodegenerative diseases.[1] This technical guide provides an in-depth overview of the NMDA receptor antagonist activity of N-Nordextromethorphan and its parent compound, dextromethorphan, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Data on NMDA Receptor Antagonism

While specific quantitative data for N-Nordextromethorphan is not extensively reported in publicly available literature, the activity of its parent compound, dextromethorphan, and its primary metabolite, dextrorphan, have been well-characterized. These compounds provide a strong indication of the expected antagonist profile of N-Nordextromethorphan.

| Compound | Assay Type | Preparation | Radioligand | Parameter | Value | Reference |

| Dextromethorphan | Radioligand Binding | Rat brain membranes | [3H]TCP | pKi | 5.65 | J Med Chem (1994) 37: 1964-1970 |

| Dextromethorphan | Radioligand Binding | Wistar rat brain membranes | [3H]MK-801 | pIC50 | 5.88 | Not specified in snippets |

| Dextromethorphan | Functional (Calcium Flux) | Cultured rat hippocampal pyramidal neurons | - | IC50 | 4 µM | [2] |

| Dextromethorphan | Electrophysiology (Patch Clamp) | Cultured rat cortical neurons | - | IC50 | 0.55 µM | [3] |

| Dextromethorphan | Electrophysiology (Patch Clamp) | Cultured rat hippocampal pyramidal neurons | - | IC50 | 6 µM | [2] |

Mechanism of Action: Non-Competitive Antagonism

N-Nordextromethorphan acts as a non-competitive antagonist of the NMDA receptor. This mechanism involves the binding of the antagonist to a site within the ion channel of the receptor, distinct from the glutamate and glycine co-agonist binding sites.[4][5][6] This binding site is often referred to as the phencyclidine (PCP) site.[4]

The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of cations, most notably Ca2+.[7][8] This influx of calcium is a critical trigger for numerous downstream signaling pathways that are fundamental to synaptic plasticity, learning, and memory.[9][10]

Non-competitive antagonists like N-Nordextromethorphan can only access their binding site when the channel is in an open state, which requires the initial binding of glutamate and the co-agonist. Once bound within the channel, the antagonist physically obstructs the passage of ions, effectively blocking the receptor's function.[5][11]

NMDA Receptor Signaling Pathway

Caption: NMDA Receptor Signaling and Blockade by N-Nordextromethorphan.

Experimental Protocols

The determination of NMDA receptor antagonist activity typically involves two key types of experiments: radioligand binding assays to measure binding affinity (Ki) and electrophysiological assays to assess functional antagonism (IC50).

Radioligand Binding Assay for NMDA Receptor Antagonists

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the PCP binding site within the NMDA receptor ion channel.

1. Materials:

- Radioligand: Typically [3H]MK-801 or [3H]thienylphencyclidine ([3H]TCP), high-affinity channel blockers.

- Membrane Preparation: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cortex or hippocampus) or from cell lines expressing recombinant NMDA receptors.

- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

- Test Compound: N-Nordextromethorphan at various concentrations.

- Non-specific Binding Control: A high concentration of a known non-radiolabeled NMDA receptor channel blocker (e.g., unlabeled MK-801 or PCP).

- Filtration System: Glass fiber filters and a vacuum filtration manifold.

- Scintillation Counter and Cocktail.

2. Procedure:

- Incubate the membrane preparation with the radioligand at a fixed concentration (typically at or below its Kd) and varying concentrations of the test compound.

- Parallel incubations are performed in the presence of the non-specific binding control to determine the amount of non-specific binding.

- The incubation is carried out for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

- The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.

- The filters are washed with ice-cold assay buffer to remove unbound radioligand.

- The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

- The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

This protocol describes the measurement of the inhibitory effect of N-Nordextromethorphan on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.

1. Materials:

- Cell Preparation: Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits.

- Patch-Clamp Rig: Comprising a microscope, micromanipulator, amplifier, and data acquisition system.

- Pipettes: Glass micropipettes with a resistance of 3-5 MΩ.

- Extracellular Solution: Containing physiological concentrations of ions, including Mg2+.

- Intracellular Solution: To be loaded into the patch pipette, containing a Cs-based solution to block potassium channels.

- NMDA Receptor Agonists: NMDA and a co-agonist (glycine or D-serine).

- Test Compound: N-Nordextromethorphan at various concentrations.

2. Procedure:

- A whole-cell patch-clamp configuration is established on a selected cell.

- The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).

- NMDA receptor-mediated currents are evoked by the application of NMDA and glycine.

- A stable baseline current is established.

- The test compound (N-Nordextromethorphan) is applied at increasing concentrations, and the resulting inhibition of the NMDA-evoked current is recorded.

- Washout of the compound is performed to ensure the reversibility of the effect.

3. Data Analysis:

- The peak or steady-state amplitude of the NMDA-evoked current is measured in the absence and presence of the antagonist.

- A concentration-response curve is constructed by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

- The IC50 value, the concentration of the antagonist that produces 50% of the maximal inhibition, is determined by fitting the data to a sigmoidal dose-response equation.

Experimental Workflow for NMDA Receptor Antagonist Characterization

References

- 1. Cas 1531-23-3,N-Nordextromethorphan | lookchem [lookchem.com]

- 2. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

N-Nordextromethorphan: An In-Depth Technical Guide on its Potential Neuroprotective Properties

Therefore, this technical guide will focus on the well-documented neuroprotective properties of its parent compound, dextromethorphan (DM) . The mechanisms and effects described for dextromethorphan may offer valuable insights into the potential neuroprotective profile of its N-demethylated metabolite, N-Nordextromethorphan, given their structural similarities. This guide will adhere to the requested format, presenting data, experimental protocols, and signaling pathways related to dextromethorphan's neuroprotective actions.

Core Concepts in Dextromethorphan's Neuroprotection

Dextromethorphan (DM) is a synthetically produced morphinan derivative that, despite its structural similarity to opioids, does not exert its primary effects through opioid receptors.[2] Its neuroprotective effects are attributed to a multi-target mechanism of action, primarily involving:

-

NMDA Receptor Antagonism: DM is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. By blocking the NMDA receptor, DM can mitigate the excessive influx of calcium ions associated with excitotoxicity, a common pathway in many neurodegenerative disorders.[3][4]

-

Sigma-1 Receptor Agonism: DM is an agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5][6][7] Activation of the sigma-1 receptor is implicated in the modulation of various cellular processes, including ion channel activity, calcium signaling, and cellular survival pathways, which contribute to its neuroprotective effects.[6][7]

-

Anti-inflammatory and Antioxidant Effects: Preclinical studies have demonstrated that DM can suppress neuroinflammatory responses and reduce oxidative stress, both of which are critical factors in the pathogenesis of neurodegenerative diseases.[8][9]

Quantitative Data on Dextromethorphan's Neuroprotective Effects

The following tables summarize key quantitative data from preclinical studies investigating the neuroprotective efficacy of dextromethorphan in various models of neuronal injury.

| Experimental Model | Measured Parameter | Treatment | Result | Reference |

| Hypoxia in Guinea Pig Hippocampal Slices | Recovery of Population Spike (PS) Amplitude | Dextromethorphan (100 µM) | 42% recovery of pre-hypoxia amplitude | [4] |

| Glutamate-induced Neurotoxicity in Murine Neocortical Cell Cultures | Attenuation of Neurotoxicity | Dextromethorphan (10-100 µM) | Significant attenuation of morphological and chemical evidence of neurotoxicity | [10] |

| MPTP-induced Parkinson's Disease in Mice | Nigral Dopaminergic Neuron Loss | Dextromethorphan (10 mg/kg) | Significant attenuation of neuron loss | [8] |

| Receptor Binding Assays | Receptor | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Sigma-1 Receptor | --INVALID-LINK---pentazocine | Control | 23.4 ± 3.4 | 1040 ± 80 | [6][7] |

| Sigma-1 Receptor | --INVALID-LINK---pentazocine | Dextromethorphan (400 nM) | 12.5 ± 1.5 | 650 ± 50 | [6][7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the neuroprotective properties of compounds like dextromethorphan.

Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

Objective: To assess the ability of a test compound to protect neurons from cell death induced by excessive glutamate exposure.

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media until mature.[11]

-

Treatment: Neuronal cultures are pre-incubated with various concentrations of the test compound (e.g., N-Nordextromethorphan or dextromethorphan) for a specified period.

-

Induction of Excitotoxicity: Glutamate (e.g., 100 µM) is added to the culture medium to induce excitotoxicity.[11]

-

Assessment of Cell Viability: After a defined incubation period with glutamate, cell viability is assessed using methods such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.

-

Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells.

-

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the test compound and glutamate to those treated with glutamate alone.

In Vivo Model of Parkinson's Disease (MPTP Model)

Objective: To evaluate the neuroprotective effects of a test compound in an animal model of Parkinson's disease.

Methodology:

-

Animal Model: Rodents (e.g., C57BL/6 mice) are typically used.[8]

-

Induction of Neurodegeneration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to the animals to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[8]

-

Drug Administration: The test compound is administered to the animals before, during, or after MPTP treatment.

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod test or open-field test to evaluate coordination and locomotor activity.

-

Neurochemical Analysis: Post-mortem analysis of brain tissue is performed to measure the levels of dopamine and its metabolites in the striatum.

-

Histological Analysis: Immunohistochemical staining is used to quantify the number of surviving dopaminous neurons in the substantia nigra.

Oxidative Stress Assay (Reactive Oxygen Species Measurement)

Objective: To determine the effect of a test compound on the production of reactive oxygen species (ROS) in cells under oxidative stress.

Methodology:

-

Cell Culture: A suitable cell line (e.g., SH-SY5Y neuroblastoma cells) or primary neurons are used.

-

Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to an agent such as hydrogen peroxide (H₂O₂) or a mitochondrial complex inhibitor like rotenone.

-

Treatment: Cells are treated with the test compound before or during the induction of oxidative stress.

-

ROS Detection: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA), which becomes fluorescent upon oxidation.

-

Quantification: Fluorescence intensity is measured using a fluorescence microscope, plate reader, or flow cytometer.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To differentiate between apoptotic, necrotic, and viable cells following a neurotoxic insult.

Methodology:

-

Cell Treatment: Cells are treated with the neurotoxic agent in the presence or absence of the test compound.

-